![molecular formula C15H19N5O2S B12922568 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-29-2](/img/structure/B12922568.png)
3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the pyrazin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyrazine derivative reacts with the isothiazole intermediate.
Attachment of the cyclohexylmethoxy group: This can be done via etherification reactions using cyclohexylmethanol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazine and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethoxy)-5-(pyridin-2-ylamino)isothiazole-4-carboxamide
- 3-(Cyclohexylmethoxy)-5-(pyrimidin-2-ylamino)isothiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide might exhibit unique properties due to the presence of the pyrazine ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
651305-29-2 |
|---|---|
Molecular Formula |
C15H19N5O2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-5-(pyrazin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2S/c16-13(21)12-14(22-9-10-4-2-1-3-5-10)20-23-15(12)19-11-8-17-6-7-18-11/h6-8,10H,1-5,9H2,(H2,16,21)(H,18,19) |
InChI Key |
LSBHKMQLAYYUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
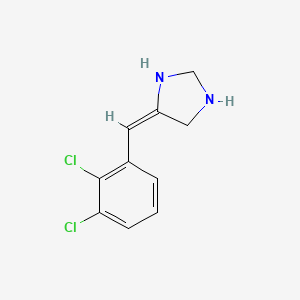
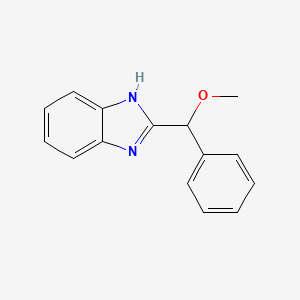
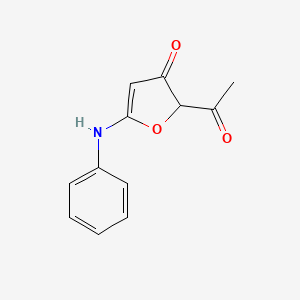
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)

![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
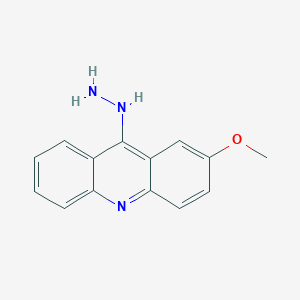
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
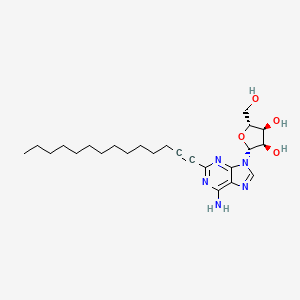
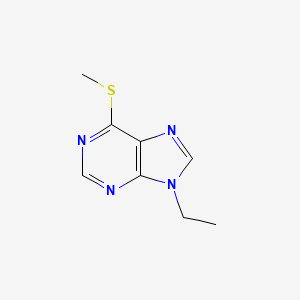
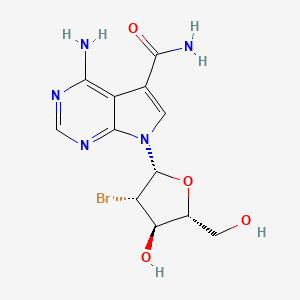
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
